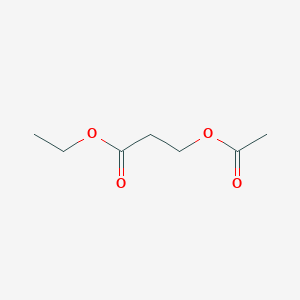
Ethyl 3-(acetyloxy)propanoate
説明
Ethyl 3-(acetyloxy)propanoate is an ester compound characterized by its pleasant odor and is commonly used in various chemical applications. Esters like this compound are known for their distinctive fragrances and are often found in perfumes and flavoring agents .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(acetyloxy)propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where 3-hydroxypropanoic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products.
Types of Reactions:
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of this compound can yield the corresponding alcohol, 3-hydroxypropanoic acid.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in aqueous solution.
Transesterification: Various alcohols in the presence of an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Hydrolysis: 3-hydroxypropanoic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: 3-hydroxypropanoic acid.
科学的研究の応用
Ethyl 3-(acetyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
作用機序
The mechanism of action of ethyl 3-(acetyloxy)propanoate primarily involves its hydrolysis to form 3-hydroxypropanoic acid and ethanol. This hydrolysis can be catalyzed by enzymes such as esterases, which target the ester bond and facilitate its cleavage. The resulting products can then participate in various metabolic pathways.
類似化合物との比較
Ethyl acetate: Another ester with a similar structure but derived from acetic acid and ethanol.
Methyl butyrate: An ester with a similar functional group but different alkyl chains.
Isopropyl butanoate: An ester with a branched alkyl group.
Uniqueness: Ethyl 3-(acetyloxy)propanoate is unique due to its specific structure, which includes an acetyloxy group attached to the propanoate backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications such as organic synthesis and industrial processes .
特性
IUPAC Name |
ethyl 3-acetyloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-7(9)4-5-11-6(2)8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVHXXGAREHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607175 | |
| Record name | Ethyl 3-(acetyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40326-37-2 | |
| Record name | Ethyl 3-(acetyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















